Butyl 3-nitrobenzoate
Description
Significance as an Aromatic Ester in Organic Synthesis and Materials Science Research
Aromatic esters are a crucial class of compounds in organic chemistry, widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com Butyl 3-nitrobenzoate, as a member of this class, is significant primarily as a synthetic intermediate. The presence of two key functional groups—the ester and the nitro group—on the aromatic ring allows for a range of chemical transformations.
In organic synthesis, the nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org A more common and highly significant reaction is the reduction of the nitro group to an amine (NH2). wikipedia.org This transformation makes this compound a precursor to butyl 3-aminobenzoate (B8586502), a valuable scaffold for creating dyes and pharmaceutical agents. wikipedia.org The ester functional group can undergo hydrolysis to yield 3-nitrobenzoic acid and butanol or participate in transesterification reactions to form different esters. numberanalytics.comalfa-chemistry.com
In materials science, the interest in nitroaromatic compounds stems from their electronic properties. nih.gov The strong dipole moment created by the nitro group can influence the molecular organization and bulk properties of materials. While research on this compound in materials is not extensive, related nitroaromatic compounds are investigated for applications in optoelectronics and as components in coordination polymers designed for chemical sensing. taylorandfrancis.com The detection of nitroaromatic compounds, which are used in explosives, is a significant area of research, and understanding the properties of molecules like this compound contributes to the development of new sensor technologies. taylorandfrancis.comresearchgate.net
Academic Context of Nitroaromatic Compounds and Ester Chemistry
The academic importance of this compound is best understood within the broader context of ester chemistry and nitroaromatic compounds. Esters are among the most common functional groups in organic chemistry and are known for their role in creating fragrances, flavors, and as essential intermediates. numberanalytics.com The synthesis of esters, particularly through methods like Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—is a fundamental topic in organic chemistry education and research. numberanalytics.com
Nitroaromatic compounds are a major class of industrial chemicals used as starting materials for a vast array of products, including dyes, polymers, pesticides, and explosives. nih.gov The introduction of a nitro group onto an aromatic ring is typically achieved through nitration, an electrophilic aromatic substitution reaction using a mixture of nitric acid and sulfuric acid. scielo.br The chemistry of these compounds is dominated by the powerful electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the aromatic ring and any other substituents present. wikipedia.orgscielo.br In academic research, nitroaromatics are frequently used to explore reaction mechanisms, electronic effects, and as precursors for synthesizing amino compounds, which are themselves foundational for numerous bioactive molecules. wikipedia.orgnih.gov
Data Tables
Physicochemical Properties of this compound
This table summarizes key computed and experimental physical and chemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | nih.govnist.gov |
| Molecular Weight | 223.22 g/mol | nih.gov |
| XLogP3 (Lipophilicity) | 3.2 | nih.gov |
| Kovats Retention Index | 1766 (Semi-standard non-polar column) | nih.gov |
Identifiers for this compound
This table provides common chemical identifiers for easy database referencing.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 6268-25-3 | nih.govnist.gov |
| PubChem CID | 235652 | nih.gov |
| InChIKey | ZJNPXOPNHRBFIP-UHFFFAOYSA-N | nih.govnist.gov |
| SMILES | CCCCOC(=O)C1=CC(=CC=C1)N+[O-] | nih.gov |
Spectroscopic Data References for this compound
This table indicates the availability of various types of spectral data for the structural elucidation of this compound.
| Spectrum Type | Availability Reference | Source |
| ¹³C NMR | SpectraBase | nih.gov |
| GC-MS | NIST Mass Spectrometry Data Center | nih.gov |
| IR (Vapor Phase) | SpectraBase | nih.gov |
Structure
3D Structure
Properties
CAS No. |
6268-25-3 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
butyl 3-nitrobenzoate |
InChI |
InChI=1S/C11H13NO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
ZJNPXOPNHRBFIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Butyl 3 Nitrobenzoate
Esterification Strategies for 3-Nitrobenzoic Acid and Butanol
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental and widely employed transformation in organic synthesis. For the preparation of Butyl 3-nitrobenzoate, various strategies have been developed, primarily focusing on the efficient reaction between 3-nitrobenzoic acid and butanol.
Direct Acid-Catalyzed Esterification Approaches
The most common method for the synthesis of this compound is the direct acid-catalyzed esterification, often referred to as Fischer-Speier esterification. This equilibrium-controlled reaction involves heating a mixture of 3-nitrobenzoic acid and butanol in the presence of a strong acid catalyst.
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product side and achieve high yields, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. truman.edu
A typical laboratory procedure for a similar ester, methyl 3-nitrobenzoate, involves reacting 3-nitrobenzoic acid with an excess of methanol (B129727) in the presence of concentrated sulfuric acid and heating the mixture at reflux for one hour. chemijournal.com This general approach can be adapted for the synthesis of this compound by substituting methanol with butanol. The use of an entraining liquid like toluene (B28343) can facilitate the removal of water and improve the reaction yield. truman.edu
| Reactant 1 | Reactant 2 | Catalyst | Key Conditions |
| 3-Nitrobenzoic Acid | Butanol | Concentrated Sulfuric Acid | Reflux, removal of water |
This table represents a general approach to direct acid-catalyzed esterification for this compound based on established methods for similar esters.
Acid Chloride Intermediate Routes for Ester Formation
An alternative and often more rapid method for the synthesis of this compound involves the conversion of 3-nitrobenzoic acid into its more reactive acid chloride derivative, 3-nitrobenzoyl chloride. This intermediate is then reacted with butanol to form the final ester. This method avoids the equilibrium limitations of direct esterification and typically proceeds under milder conditions.
The first step involves the reaction of 3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, heating 3-nitrobenzoic acid with an excess of thionyl chloride at reflux for several hours yields 3-nitrobenzoyl chloride. researchgate.net The excess thionyl chloride can be removed by distillation.
In the second step, the purified 3-nitrobenzoyl chloride is reacted with butanol. This reaction is typically carried out in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid (HCl) generated during the reaction. The reaction of a similar compound, 4-nitrobenzoyl chloride, with various alcohols has been shown to proceed efficiently at reflux for about 50 minutes. rsc.org This general procedure can be applied to the synthesis of this compound from 3-nitrobenzoyl chloride and butanol.
| Step | Reactants | Reagents | Key Conditions | Product |
| 1 | 3-Nitrobenzoic Acid | Thionyl Chloride | Reflux | 3-Nitrobenzoyl Chloride |
| 2 | 3-Nitrobenzoyl Chloride, Butanol | Pyridine (optional) | Room temperature or gentle heating | This compound |
This table outlines the two-step synthesis of this compound via an acid chloride intermediate.
Catalytic Esterification Protocols
To overcome some of the drawbacks of using strong mineral acids as catalysts, such as corrosion and difficulty in separation, various heterogeneous and green catalytic systems have been explored for esterification reactions.
Heterogeneous acid catalysts, such as zeolites, offer several advantages, including ease of separation from the reaction mixture, reusability, and often higher selectivity. Zeolites are microporous aluminosilicate minerals with a well-defined crystalline structure that contains acidic sites within their pores. These acidic sites can effectively catalyze esterification reactions.
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this can be achieved through several approaches:
Use of Solid Acid Catalysts: As discussed above, replacing homogeneous mineral acids with reusable solid catalysts like zeolites or ion-exchange resins reduces waste and corrosion issues. kaust.edu.sa
Solvent-Free Conditions: Performing the reaction without a solvent, or in one of the reactants (e.g., using an excess of butanol as both reactant and solvent), minimizes the use and disposal of volatile organic compounds (VOCs). researchgate.netresearchgate.net Solvent-free esterification of aromatic acids using solid acid catalysts has been demonstrated to be an effective and environmentally friendly approach. chemijournal.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification reactions, leading to shorter reaction times and potentially higher yields. researchgate.net This can contribute to energy efficiency, a key principle of green chemistry.
Influence of Reaction Conditions on Esterification Yield and Selectivity
The yield and selectivity of this compound synthesis are significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the efficiency of the process.
Temperature: Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as the dehydration of butanol or the decomposition of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side product formation. google.com
Catalyst Concentration: The concentration of the acid catalyst plays a critical role. A higher catalyst concentration generally leads to a faster reaction rate. However, using excessive amounts of a corrosive catalyst like sulfuric acid can complicate the work-up procedure and increase waste.
Molar Ratio of Reactants: As esterification is an equilibrium reaction, the molar ratio of 3-nitrobenzoic acid to butanol is a key factor. Using a large excess of butanol can shift the equilibrium towards the formation of the ester, thereby increasing the yield. nih.gov
Water Removal: The continuous removal of water formed during the reaction is a highly effective method to drive the equilibrium towards the product side and achieve high conversion rates. This can be accomplished by azeotropic distillation or by using a dehydrating agent. truman.edu
The following table, based on a study of the esterification of a similar compound, 4-fluoro-3-nitrobenzoic acid, with various alcohols under microwave conditions, illustrates the effect of temperature and alcohol type on the yield. Although the specific values will differ for this compound, the general trends are informative.
| Entry | Alcohol | Temperature (°C) | Yield (%) |
| 1 | Ethanol (B145695) | 130 | 85 |
| 2 | Propanol | 130 | 88 |
| 3 | Butanol | 130 | 92 |
| 4 | Pentanol | 130 | 90 |
Data adapted from a study on a structurally similar compound to illustrate the influence of reaction conditions. researchgate.net This data is not for this compound but provides a general trend.
Regioselective Nitration in Aromatic Ester Synthesis
The regioselective introduction of a nitro group onto an aromatic ring is a critical step in the synthesis of nitroaromatic compounds, including the precursors to this compound. The position of nitration is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.
Electrophilic Aromatic Substitution Mechanisms in Nitrobenzoate Formation
The formation of nitrobenzoates via nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction of concentrated nitric acid and sulfuric acid.
The ester group (-COOR) of butyl benzoate (B1203000) is a deactivating, meta-directing group. rsc.orgechemi.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions due to resonance effects, which place a partial positive charge on these carbons in the resonance hybrid. Consequently, the meta position, being less deactivated, is the preferential site for electrophilic attack.
The mechanism proceeds in two main steps:
Attack of the electrophile: The π electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
Optimization of Nitration Selectivity and Yield
Several factors can be manipulated to optimize the selectivity and yield of the nitration reaction. Temperature control is paramount; the reaction is highly exothermic, and maintaining a low temperature (typically between 0 and 15°C) is crucial to prevent over-nitration and the formation of unwanted byproducts. echemi.comissr.edu.khsavemyexams.com
The slow, dropwise addition of the nitrating mixture to the substrate ensures that the concentration of the nitronium ion remains low and the temperature is kept under control. southalabama.edu After the addition is complete, the reaction mixture is often stirred at room temperature for a short period to ensure the reaction goes to completion. savemyexams.comsouthalabama.edu
The following table summarizes typical reaction conditions for the nitration of a benzoate ester, which are applicable to the synthesis of this compound.
| Parameter | Condition | Rationale |
| Reactants | Methyl benzoate, Conc. Nitric Acid, Conc. Sulfuric Acid | Generation of nitronium ion for electrophilic substitution. |
| Temperature | 0-10°C during addition | To control the exothermic reaction and minimize byproduct formation. echemi.com |
| Addition Rate | Slow, dropwise | To maintain temperature control and prevent localized overheating. southalabama.edu |
| Reaction Time | 15 minutes post-addition | To allow the reaction to proceed to completion. savemyexams.com |
| Work-up | Pouring onto ice | To quench the reaction and precipitate the solid product. savemyexams.comsouthalabama.edu |
Purification of the crude product is typically achieved through recrystallization, often from an alcohol or a mixed solvent system like ethanol-water, to obtain a product with a sharp melting point and high purity. savemyexams.com
Strategies for Multi-Step Synthetic Route Optimization
A key strategy involves the careful selection of reaction conditions and purification methods at each stage. For instance, in the synthesis of this compound via 3-nitrobenzoic acid, ensuring the complete dryness of the 3-nitrobenzoic acid before the esterification step is critical, as the presence of water can shift the equilibrium of the Fischer esterification reaction, reducing the yield of the desired ester. truman.edu
The choice between the two primary synthetic routes can also be a point of optimization. While direct nitration of butyl benzoate is a more direct route, the nitration of benzoic acid followed by esterification may be preferable due to potentially higher yields and easier purification of the intermediate and final products. orgsyn.org
Chemical Reactivity and Mechanistic Investigations of Butyl 3 Nitrobenzoate
Reactions Involving the Nitro Group
The transformation of the nitro group into an amino group is a cornerstone of synthetic organic chemistry. For Butyl 3-nitrobenzoate, this reduction can be achieved through several distinct pathways, each with its own mechanistic nuances and practical considerations. These methods include catalytic hydrogenation, metal-mediated reductions, and electrochemical approaches.
Reduction Pathways to Amine Derivatives
The conversion of the nitro group in aromatic compounds like this compound to an amine proceeds through a series of intermediates. The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the corresponding amine (R-NH₂). The specific conditions of the reduction can influence the stability and isolation of these intermediates.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. The process typically involves the use of a metal catalyst, most commonly palladium on a carbon support (Pd/C), and a source of hydrogen gas (H₂). youtube.commasterorganicchemistry.com
The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of the metal catalyst. aiinmr.com It can be summarized in the following steps:
Adsorption: Both the this compound and hydrogen molecules are adsorbed onto the surface of the palladium catalyst. The π-system of the aromatic ring and the nitro group interact with the metal surface.
Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the palladium surface, forming reactive hydrogen atoms adsorbed on the catalyst.
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the nitro group. This is a concerted mechanism where the addition of hydrogen occurs with syn-stereoselectivity. youtube.com The nitro group is progressively reduced to nitroso, then to hydroxylamine, and finally to the amine.
Desorption: The final product, Butyl 3-aminobenzoate (B8586502), has a weaker affinity for the catalyst surface and is desorbed, freeing up the active sites for further reaction cycles.
High yields, often approaching quantitative, can be achieved under relatively mild conditions, making this a preferred method in many synthetic applications. sciencemadness.orgchemicalforums.com
Table 1: Typical Conditions for Catalytic Hydrogenation of Nitrobenzoate Esters
| Substrate | Catalyst | Solvent | Pressure (H₂) | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl 3-nitrobenzoate | Pd/C | Methanol (B129727) | Atmospheric | Room Temp. | High | chemicalforums.com |
| Methyl 3-nitrobenzoate | 5% Pd/C (2 mol%) | Methanol | Atmospheric | Room Temp. | Quantitative | sciencemadness.org |
| Methyl 3-nitrobenzoate | <0.5 mol% Pd-C | Methanol | >3 bar | Room Temp. | Quantitative | sciencemadness.org |
The reduction of nitroarenes using dissolving metals in acidic media is a classic and robust synthetic method. Common metals employed for this transformation include iron, zinc, and tin.
The general mechanism for metal-mediated reduction involves the transfer of electrons from the metal to the nitro compound, followed by protonation by the acidic solvent. For the reduction of this compound with iron powder in the presence of an acid like hydrochloric acid (the Béchamp reduction), the process can be outlined as follows:
Electron Transfer: Iron metal acts as a single electron donor, reducing the nitro group. This process is repeated multiple times throughout the reaction sequence.
Protonation: The negatively charged intermediates abstract protons from the acidic medium.
Intermediate Formation: The reaction proceeds through the formation of nitroso and hydroxylamine intermediates.
Final Product: The hydroxylamine intermediate is further reduced to the corresponding amine, Butyl 3-aminobenzoate.
Iron is often preferred due to its low cost and effectiveness. youtube.com Zinc powder is also a viable reducing agent, often used with acetic acid or ammonium (B1175870) chloride. youtube.com These methods are particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.
Table 2: Conditions for Metal-Mediated Reduction of Aromatic Nitro Compounds
| Substrate | Metal | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Nitrobenzene (B124822) | Iron | Hydrochloric Acid | Water | Reflux | Aniline | ~90 | youtube.com |
| Ethyl 4-nitrobenzoate | Indium | Ammonium Chloride | Ethanol (B145695)/Water | Reflux, 2.5 hr | Ethyl 4-aminobenzoate | 90 | orgsyn.org |
| 3-Methoxyphenylnitrile | Iron Powder | Acetic Acid, Water, Ethanol | Ultrasound, 35 kHz | 60°C, 2.5 hr | 3-Methoxyaniline | 89 | researchgate.net |
Electrochemical methods offer a clean and controllable alternative for the reduction of nitro compounds. The reduction potential of the nitro group can be precisely controlled, which can allow for the selective formation of intermediates.
The electrochemical reduction of nitroaromatic compounds like this compound typically proceeds in a stepwise manner. In aqueous or protic media, the reduction often involves a four-electron, four-proton process to form the hydroxylamine derivative. This can be followed by a further two-electron, two-proton reduction to the amine.
Studies on butyl-pyrene nitrobenzoate derivatives have shown that the reduction is susceptible to generating the corresponding hydroxylamine derivative. uchile.cl The ease of reduction is influenced by the position of the nitro group on the aromatic ring. uchile.cl For 3-nitrobenzoate derivatives, the reduction potential is influenced by the inductive effect of the ester group. uchile.cl Investigations into the electrochemical reduction of 3-nitro-benzoic acid have demonstrated a three-electron process leading to a nitroso species. pku.edu.cn The formation of the hydroxylamine is a key intermediate in the pathway to the amine. nih.gov
Table 3: Electrochemical Reduction Data for Nitrobenzoate Derivatives
| Compound | Method | Electrode | Medium | Key Finding | Reference |
|---|---|---|---|---|---|
| 4-(pyren-1-yl)butyl-3-nitrobenzoate | Cyclic Voltammetry | Glassy Carbon | Britton-Robinson buffer | Formation of hydroxylamine derivative | uchile.cl |
| 3-Nitro-benzoic acid | Cyclic Voltammetry, Controlled Potential Electrolysis | Platinum | DMSO | Reduction via a three-electron process to a nitroso species | pku.edu.cn |
| 4-Nitrobenzoate | Nitroreductase from R. eutropha | - | - | Exclusive formation of 4-hydroxylaminobenzoate | nih.gov |
A significant challenge in the synthesis of complex molecules is the selective transformation of one functional group in the presence of others. In the case of this compound, the ester group is also susceptible to reduction under certain conditions. Therefore, chemoselective reduction of the nitro group is crucial.
Catalytic hydrogenation with palladium on carbon is often highly chemoselective for the reduction of a nitro group over an ester. nih.govrsc.org This selectivity arises from the strong adsorption of the nitro group onto the catalyst surface compared to the ester functionality.
Metal-mediated reductions can also be tailored for chemoselectivity. For instance, iron powder in the presence of a mild acid is known to selectively reduce nitro groups without affecting esters or other sensitive functionalities like halides and nitriles. researchgate.netnih.gov The use of indium metal with ammonium chloride in aqueous ethanol has also been reported for the selective reduction of aromatic nitro compounds to their corresponding amines in good yields, leaving other functional groups intact. orgsyn.org
The kinetics of nitro group reduction are influenced by several factors, including the nature of the substituent on the aromatic ring, the catalyst, and the reaction conditions. For this compound, the electron-withdrawing nature of the butyl ester group at the meta position influences the electron density of the nitro group and thus its reduction rate.
Kinetic studies on the reduction of substituted nitroarenes have generally shown that electron-withdrawing groups increase the rate of reduction. This is because they lower the electron density on the nitro group, making it more susceptible to nucleophilic attack by the reducing agent or to accept electrons at a cathode.
In catalytic hydrogenation, the rate of reduction can be influenced by the adsorption equilibrium of the substrate on the catalyst surface. acs.org For metal-mediated reductions, the rate can be limited by mass transfer of the nitro compound to the metal surface. nm.gov In electrochemical reductions, the rate is dependent on the applied potential and the rate of electron transfer.
Table 4: Kinetic Parameters for the Reduction of Substituted Nitroaromatics
| Reaction | Catalyst/System | Observation | Implication for this compound | Reference |
|---|---|---|---|---|
| Reduction of 4-nitrophenol | Metal nanoparticles | Reduction proceeds via 4-hydroxylaminophenol as a stable intermediate. | The reduction of this compound likely proceeds through a stable hydroxylamine intermediate. | acs.org |
| Reduction of nitrobenzene | Iron powder | Rate is controlled by mass transfer to the metal surface. | The reduction rate of this compound with iron may be enhanced by vigorous stirring. | nm.gov |
| Reduction of 4-nitrobenzoate | Nitroreductase | Chemoselective reduction to the hydroxylamine. | Enzymatic methods could offer high chemoselectivity for the reduction of this compound. | nih.gov |
Impact of the Nitro Group on Aromatic Ring Reactivity (e.g., Deactivation in Electrophilic Substitution)
The reactivity of the benzene (B151609) ring in this compound toward electrophilic aromatic substitution is profoundly influenced by the presence of the nitro (-NO₂) group. The nitro group is a potent deactivating group, meaning it reduces the rate of electrophilic substitution compared to unsubstituted benzene. quora.comquora.com This deactivation stems from the powerful electron-withdrawing nature of the group, which operates through two distinct electronic mechanisms:
Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative and bonded to two even more electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework. libretexts.org
Resonance Effect (-R): The nitro group can actively pull pi-electron density out of the aromatic ring via resonance. This delocalization of electrons creates partial positive charges on the ortho and para positions of the ring. quora.comquora.comresearchgate.net
The combination of these effects significantly lowers the electron density of the aromatic ring, making it a weaker nucleophile and thus less reactive toward incoming electrophiles. quora.com
Furthermore, the ester group (-COOBu) is also an electron-withdrawing and deactivating group. Consequently, both substituents work to decrease the ring's reactivity. When substitution is forced to occur under harsh conditions, it is directed primarily to the meta position. quora.comaiinmr.com This is because the resonance effect of the nitro group depletes electron density most significantly at the ortho and para positions, leaving the meta position as the least deactivated and most favorable site for electrophilic attack. quora.comaiinmr.com
Reactions of the Ester Moiety
The chemical reactivity of this compound is also defined by its ester functionality. The primary reaction of the ester moiety is hydrolysis, the cleavage of the ester bond by water, which can be catalyzed by either acid or base.
Hydrolysis Kinetics and Mechanistic Studies
The hydrolysis of this compound results in the formation of 3-nitrobenzoic acid and butanol. The kinetics and underlying mechanism of this transformation are highly dependent on the pH of the solution.
Acid-Catalyzed Hydrolysis Mechanisms and Rates
Under acidic conditions, the hydrolysis of esters like this compound proceeds via a mechanism commonly referred to as A-AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.govlibretexts.org This is a reversible process. libretexts.org The mechanism involves the following key steps:
Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgquora.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon. libretexts.org
Intermediate Formation: This attack results in the formation of a tetrahedral intermediate. epa.gov
Proton Transfer: A proton is transferred from the attacking water moiety to the butoxy oxygen atom, converting it into a better leaving group (butanol).
Elimination: The tetrahedral intermediate collapses, expelling a molecule of butanol.
Deprotonation: The resulting protonated carboxylic acid loses a proton to regenerate the acid catalyst and yield the final product, 3-nitrobenzoic acid. quora.com
Base-Catalyzed Hydrolysis Mechanisms and Rates (Saponification)
The base-catalyzed hydrolysis of an ester is known as saponification. libretexts.orgmsu.edu This reaction is effectively irreversible and generally proceeds via a B-AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. epa.gov
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. epa.gov
Intermediate Formation: A tetrahedral intermediate with a negative charge on the oxygen atom is formed. epa.gov
Collapse of Intermediate: The intermediate collapses, and the C-O bond cleaves, eliminating the butoxide ion (⁻O-Bu) as the leaving group.
The final products are an alcohol (butanol) and the salt of the carboxylic acid (e.g., sodium 3-nitrobenzoate). An acidic workup is required to protonate the carboxylate and isolate the neutral 3-nitrobenzoic acid. orgsyn.org Studies on analogous compounds like methyl 3-nitrobenzoate show that saponification is the dominant reaction pathway in basic solutions. orgsyn.orgoieau.fr
| Condition | Catalyst | Initial Products | Final Products (after workup) |
|---|---|---|---|
| Acidic (e.g., H₂SO₄, H₂O, heat) | H₃O⁺ | 3-Nitrobenzoic Acid + Butanol | 3-Nitrobenzoic Acid + Butanol |
| Basic (e.g., NaOH, H₂O, heat) | OH⁻ | Sodium 3-nitrobenzoate + Butanol | 3-Nitrobenzoic Acid + Butanol |
Influence of Steric and Electronic Factors on Hydrolysis
Both steric and electronic factors inherent in the structure of this compound affect its hydrolysis rate.
Electronic Factors: The rate of saponification is highly sensitive to electronic effects. The presence of the electron-withdrawing nitro group at the meta-position makes the carbonyl carbon significantly more electron-deficient (electrophilic). oieau.frpearson.com This heightened electrophilicity accelerates the rate-determining step—the nucleophilic attack of the hydroxide ion. Linear Free Energy Relationships, such as the Hammett equation (log(k/k₀) = ρσ), quantify this effect. The 3-nitro group has a positive Hammett substituent constant (σ) of +0.71, indicating a substantial increase in the hydrolysis rate compared to the unsubstituted benzoate (B1203000) ester. oieau.fr
Steric Factors: The butoxy group is sterically larger than a methoxy (B1213986) or ethoxy group. This increased bulk can moderately hinder the approach of the nucleophile (H₂O or OH⁻) to the carbonyl carbon, a phenomenon known as steric hindrance. union.edu This effect would tend to decrease the rate of hydrolysis compared to methyl 3-nitrobenzoate. However, for this compound, the powerful activating electronic effect of the nitro group is the dominant factor controlling the hydrolysis rate.
| Substituent (at meta or para position) | Hammett Constant (σ) | Qualitative Effect on Rate |
|---|---|---|
| 4-Methoxy | -0.27 | Decreases Rate (Electron Donating) |
| 4-Methyl | -0.17 | Decreases Rate (Electron Donating) |
| H (unsubstituted) | 0.00 | Baseline |
| 4-Chloro | 0.23 | Increases Rate (Electron Withdrawing) |
| 3-Nitro | 0.71 | Strongly Increases Rate (Electron Withdrawing) |
| 4-Nitro | 0.78 | Strongly Increases Rate (Electron Withdrawing) |
Data adapted from a study on methyl benzoates, illustrating the principle applicable to butyl benzoates. oieau.fr
Role of Intermediates in Hydrolysis Pathways
The central feature of both acid- and base-catalyzed ester hydrolysis mechanisms is the formation of a tetrahedral intermediate . epa.govsemanticscholar.org This high-energy, transient species is formed when the nucleophile (water or hydroxide) attacks the sp²-hybridized carbonyl carbon, causing it to re-hybridize to an sp³ geometry.
In the B-AC2 (saponification) pathway, this intermediate possesses a negatively charged oxygen atom. Its collapse is the rate-determining step, and it proceeds by ejecting the most stable leaving group, which is typically the alkoxide (butoxide in this case). epa.gov
Transesterification Reactions and Their Applications
Transesterification is a fundamental organic reaction involving the conversion of one ester into another through the exchange of the alkoxy group. This process can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In the context of this compound, transesterification offers a pathway to synthesize a variety of other 3-nitrobenzoate esters, which may have applications in the synthesis of more complex molecules.
The mechanism of transesterification proceeds via a tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. wikipedia.org The reaction is reversible, and the equilibrium can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the butanol byproduct. wikipedia.org
While specific studies detailing the transesterification of this compound are not extensively documented in publicly available literature, the principles of transesterification of aromatic esters are well-established and can be applied. For instance, the transesterification of methyl 2-nitroacetate has been studied, highlighting that while it is less reactive than similar compounds like methyl acetoacetate, the reaction can be promoted by protic and Lewis acid catalysts. researchgate.net Dibutyltin(IV) oxide has been shown to be an effective catalyst for the transesterification of methyl 2-nitroacetate with various alcohols, yielding the corresponding 2-nitroacetate esters in good yields. researchgate.net
Potential transesterification reactions of this compound could involve reacting it with other alcohols, such as methanol or ethanol, in the presence of an acid or base catalyst to yield methyl 3-nitrobenzoate or ethyl 3-nitrobenzoate, respectively. The choice of catalyst and reaction conditions would be crucial in achieving high conversion and yield.
Table 1: Potential Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst (Example) | Potential Product |
| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 3-nitrobenzoate |
| Ethanol | Sodium Ethoxide (NaOEt) | Ethyl 3-nitrobenzoate |
| Isopropanol | Titanium(IV) Isopropoxide | Isopropyl 3-nitrobenzoate |
This table presents potential reactions based on general principles of transesterification and may not reflect experimentally verified outcomes for this compound.
The application of such transesterification reactions would lie in modifying the ester group to suit the requirements of a subsequent synthetic step, for example, to alter solubility or reactivity.
Exploration of Other Potential Functional Group Transformations
Beyond transesterification, the chemical reactivity of this compound extends to transformations involving the nitro group and the ester linkage, opening avenues for the synthesis of a diverse range of derivatives.
One of the most significant transformations is the reduction of the nitro group to an amino group, yielding butyl 3-aminobenzoate. This conversion is a critical step in the synthesis of various biologically active molecules and other functional materials. The reduction can be effectively achieved through catalytic hydrogenation. For instance, the reduction of tert-butyl 3-nitrobenzoate to tert-butyl 3-aminobenzoate has been accomplished using 10% palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov A similar strategy would be applicable to this compound.
Another method for the reduction of the nitro group involves the use of reducing agents like zinc powder in the presence of acetic acid.
Table 2: Reduction of this compound to Butyl 3-Aminobenzoate
| Reagents | Product |
| H₂, 10% Pd/C | Butyl 3-aminobenzoate |
| Zn, Acetic Acid | Butyl 3-aminobenzoate |
The resulting butyl 3-aminobenzoate is a valuable intermediate. The amino group can undergo a wide range of further reactions, including acylation, alkylation, and diazotization, leading to a vast array of substituted benzene derivatives.
Another important reaction is the hydrolysis of the ester group . Under basic conditions, this compound can be saponified to yield 3-nitrobenzoic acid upon acidification. orgsyn.org This reaction is essentially the reverse of esterification and allows for the deprotection of the carboxylic acid functionality. The mechanism of ester hydrolysis in aqueous solution is well-understood and typically involves the addition of a hydroxide ion to the carbonyl carbon. oieau.fr
The 3-nitrobenzoic acid obtained from hydrolysis is a versatile building block in its own right, finding use in the synthesis of various pharmaceuticals and other specialty chemicals.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For Butyl 3-nitrobenzoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been pivotal in confirming its structure.
¹H NMR for Proton Environment and Ester Formation Confirmation
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule, confirming the presence of both the butyl chain and the substituted aromatic ring, and verifying the formation of the ester linkage.
The signals corresponding to the butyl group protons appear in the upfield region of the spectrum. The terminal methyl group (CH₃) protons are expected to produce a triplet, while the three methylene (B1212753) groups (CH₂) adjacent to the ester oxygen, each other, and the terminal methyl group will appear as distinct multiplets. The chemical shifts and splitting patterns of these protons are influenced by their proximity to the electron-withdrawing ester functionality.
The aromatic region of the spectrum is characterized by signals from the four protons on the nitro-substituted benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and give rise to a complex series of multiplets. The electron-withdrawing nature of both the nitro group and the ester group significantly influences the chemical shifts of these aromatic protons, generally shifting them to a lower field compared to unsubstituted benzene.
A comparative analysis with the known ¹H NMR data of methyl 3-nitrobenzoate and butyl benzoate (B1203000) aids in the precise assignment of these signals. rsc.org For instance, the characteristic signals for the butyl chain in butyl benzoate and the aromatic protons in methyl 3-nitrobenzoate provide a strong basis for the interpretation of the this compound spectrum. rsc.org
¹³C NMR for Carbonyl and Aromatic Carbon Assignment
The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom in this compound. The spectrum is expected to show a total of 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
The carbonyl carbon (C=O) of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 160-170 ppm. The presence of this signal is a definitive confirmation of the ester functional group. The carbon atom of the butyl chain attached to the ester oxygen (O-CH₂) also exhibits a downfield shift compared to the other aliphatic carbons.
The aromatic region of the ¹³C NMR spectrum will display signals for the six carbons of the benzene ring. The carbon atom attached to the nitro group (C-NO₂) is significantly influenced by the strong electron-withdrawing effect of this group, resulting in a downfield shift. The other aromatic carbons also show distinct chemical shifts based on their position relative to the ester and nitro substituents. The analysis of these shifts, when compared to data for similar compounds like methyl 3-nitrobenzoate and butyl benzoate, allows for the unambiguous assignment of each carbon atom. rsc.orgaiinmr.comwisc.edu
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-COOR | 130 - 135 |
| Other Aromatic C | 120 - 140 |
| O-CH₂ | 60 - 70 |
| Other Aliphatic CH₂ | 15 - 35 |
| CH₃ | 10 - 15 |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
Application of Two-Dimensional NMR Techniques
To further resolve the complex NMR spectra and provide definitive assignments of proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
A COSY spectrum would reveal the scalar coupling relationships between protons, allowing for the tracing of the connectivity within the butyl chain and the assignment of adjacent protons on the aromatic ring. chegg.comchegg.com For example, the correlation between the triplet of the terminal methyl group and the adjacent methylene group in the butyl chain would be clearly visible.
An HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. This technique provides a powerful method to unambiguously assign the signals in the ¹³C NMR spectrum by linking them to their attached protons, whose signals are often better resolved in the ¹H NMR spectrum. chegg.comchegg.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of their chemical bonds.
Vibrational Analysis and Assignment of Characteristic Frequencies (e.g., C=O, NO₂)
The IR and Raman spectra of this compound are dominated by the characteristic vibrational modes of the ester and nitro functional groups.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the ester. This peak is typically observed in the region of 1720-1740 cm⁻¹. The exact position of this band is sensitive to the electronic environment.
The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically observed as a strong band in the range of 1520-1560 cm⁻¹, while the symmetric stretch appears as a medium to strong band between 1340 and 1370 cm⁻¹. chegg.com The presence and positions of these bands are a clear indication of the nitro functionality.
Other important vibrational modes include the C-O stretching vibrations of the ester group, which typically appear in the region of 1000-1300 cm⁻¹, and the aromatic C-H and C=C stretching vibrations. sciencing.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ester (C=O) | Stretching | 1720 - 1740 |
| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |
| Ester (C-O) | Stretching | 1000 - 1300 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
Note: These are general ranges and the exact frequencies can be influenced by the molecular structure and sample phase.
Identification of Functional Group Presence and Conjugation Effects
The combined analysis of IR and Raman spectra unequivocally confirms the presence of the key functional groups in this compound. The intensity of the carbonyl stretching vibration in the IR spectrum is a strong indicator of the ester group, while the characteristic NO₂ stretching bands confirm the presence of the nitro group.
Furthermore, the positions of these vibrational bands can provide insights into electronic effects such as conjugation. The ester group is in conjugation with the aromatic ring, which can lead to a slight lowering of the C=O stretching frequency compared to a non-conjugated ester. This is due to the delocalization of π-electrons, which weakens the C=O double bond character. Similarly, the electronic interplay between the nitro group and the ester group, mediated by the aromatic ring, can influence the frequencies of the NO₂ stretching vibrations. A detailed analysis of these shifts, in comparison to model compounds, can provide a deeper understanding of the electronic structure of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This data is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₃NO₄. nih.gov This corresponds to a calculated molecular weight of approximately 223.22 g/mol . nih.gov In mass spectrometry, the molecular ion peak (M⁺) is formed when the molecule loses one electron. The detection of this peak is crucial for confirming the molecular weight of the compound. For this compound, the molecular ion is expected at a mass-to-charge ratio (m/z) of 223.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | nih.gov |
| Molecular Weight | 223.22 g/mol | nih.gov |
| Exact Mass | 223.08445790 Da | nih.gov |
Electron ionization (EI) is a common technique used in mass spectrometry that subjects the sample to a high-energy electron beam, causing both ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides significant structural information.
For this compound, the major fragmentation pathways can be predicted based on the functional groups present: the butyl ester and the nitro-substituted benzene ring. Key fragmentation processes include:
Loss of the butoxy radical (•OC₄H₉): This would result in the formation of the 3-nitrobenzoyl cation at m/z 150. This is often a prominent peak in the mass spectra of benzoate esters.
Loss of butene (C₄H₈) via McLafferty rearrangement: This rearrangement involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of butene. This would lead to the formation of a radical cation of 3-nitrobenzoic acid at m/z 167.
Cleavage of the butyl group: Fragmentation of the butyl chain itself can occur, leading to the loss of alkyl radicals and the formation of ions at various smaller m/z values. A significant peak is often observed at m/z 57, corresponding to the butyl cation (C₄H₉⁺).
Fragmentation of the aromatic ring: The nitro-substituted benzene ring can also fragment. Common losses from nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).
The NIST mass spectrum for this compound indicates prominent peaks at m/z 150, 56, and 76. nih.gov The peak at m/z 150 corresponds to the 3-nitrobenzoyl cation, as predicted. The peak at m/z 56 is likely due to the butene radical cation formed from the butyl group after fragmentation. The peak at m/z 76 is characteristic of a benzyne (B1209423) radical cation, formed by fragmentation of the aromatic ring.
| m/z | Proposed Fragment |
| 223 | [C₁₁H₁₃NO₄]⁺ (Molecular Ion) |
| 167 | [C₇H₅NO₄]⁺ (Loss of C₄H₈) |
| 150 | [C₇H₄NO₃]⁺ (Loss of •OC₄H₉) |
| 76 | [C₆H₄]⁺ (Benzyne radical cation) |
| 56 | [C₄H₈]⁺ (Butene radical cation) |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the sample is first vaporized and passed through a capillary column, which separates it from any impurities. The separated components then enter the mass spectrometer, where they are ionized and detected.
The retention time from the gas chromatogram provides a characteristic value for this compound under specific GC conditions. The NIST database lists a Kovats retention index of 1766 for this compound on a standard non-polar column. nih.gov By monitoring the total ion current, a chromatogram is produced. The presence of a single major peak at the expected retention time is a strong indicator of the sample's purity. The mass spectrum of this peak can then be compared to a library of known spectra for positive identification. The NIST database includes a GC-MS entry for this compound with the reference number 373005. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While mass spectrometry provides invaluable information about the gaseous ions of a compound, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
As of the latest literature search, a single crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on the known crystal structures of similar molecules, such as methyl 4-hydroxy-3-nitrobenzoate and 3-nitrobenzonitrile, we can predict the likely structural features of this compound in the solid state. nist.govnih.govnist.govnih.govnih.gov
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide precise measurements of all bond lengths and angles. nih.gov For the aromatic ring, the C-C bond lengths are expected to be in the range of 1.38-1.40 Å, typical for a substituted benzene ring. The C-N bond connecting the nitro group to the ring would likely be around 1.47 Å. nist.gov The N-O bonds of the nitro group would be approximately 1.22-1.23 Å. nist.gov
Within the butyl ester group, the C=O double bond would be expected to have a length of about 1.20-1.22 Å, while the C-O single bonds of the ester would be around 1.33 Å (for the bond to the aromatic ring) and 1.45 Å (for the bond to the butyl group). The C-C single bonds within the butyl chain would be in the typical range of 1.52-1.54 Å. The bond angles around the sp² hybridized carbons of the benzene ring and the carbonyl group would be approximately 120°, while the angles around the sp³ hybridized carbons of the butyl chain would be close to the tetrahedral angle of 109.5°.
The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent interactions. nih.gov These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid. researchgate.net
For this compound, several types of non-covalent interactions would be anticipated:
Hydrogen Bonding: While this compound does not have strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are likely to be present. The hydrogen atoms on the aromatic ring and the butyl chain can act as weak donors, forming interactions with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules.
π-π Stacking: The electron-deficient nitro-substituted benzene rings are expected to participate in π-π stacking interactions. nist.govnih.gov These interactions would likely involve an offset or "slipped" stacking arrangement to minimize electrostatic repulsion between the rings. The interplanar distance between stacked rings would be expected to be in the range of 3.3-3.7 Å. nist.gov
Analysis of Conformational Polymorphism
Conformational polymorphism is a phenomenon wherein a single chemical compound can exist in multiple crystalline forms, with the constituent molecules adopting different conformations. nist.govchemsynthesis.com This is particularly prevalent in molecules that possess flexible structural components, such as rotatable single bonds, which allow for different spatial arrangements of atoms. chemsynthesis.comnih.gov this compound, with its rotatable bonds within the butyl ester group and the potential for rotation around the C(aromatic)-C(ester) bond, is a candidate for exhibiting such behavior. The interplay between the conformational energy of the molecule and the packing energy of the crystal lattice determines which polymorph is most stable under a given set of conditions. nist.gov
The study of conformational polymorphism is critical as different polymorphs of a substance can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. nih.gov For organic esters, the orientation of the ester group relative to the aromatic ring is a key conformational variable. nih.gov
Due to a lack of specific published crystal structures for this compound, a detailed analysis can be effectively informed by examining a closely related analogue, Methyl 3-nitrobenzoate . This compound shares the same nitro-substituted aromatic core and ester functionality, differing only in the alkyl chain length. Theoretical and experimental studies on Methyl 3-nitrobenzoate have provided significant insights into its conformational preferences, which serve as a strong foundation for understanding the probable behavior of the butyl derivative.
Research on Methyl 3-nitrobenzoate has identified two primary low-energy rotational isomers, or conformers, arising from rotation around the C(aromatic)–C(carbonyl) bond. These are typically referred to as the syn and anti conformers (or sometimes cis and trans), defined by the dihedral angle between the plane of the aromatic ring and the plane of the ester group.
| Conformer | Description of Orientation | Relative Stability |
|---|---|---|
| syn-conformer | The ester's carbonyl oxygen is oriented on the same side as the nitro group. | Generally considered the more stable conformer due to favorable electrostatic interactions. |
| anti-conformer | The ester's carbonyl oxygen is oriented on the opposite side of the nitro group. | Slightly less stable than the syn-conformer. |
The existence and relative populations of these conformers can be investigated using a combination of spectroscopic techniques and computational modeling. While a definitive crystal structure for this compound is not publicly available, the crystallographic data for its methyl analogue provides a template for the expected molecular geometry and packing interactions.
Below is a representative table of crystallographic data for a conformer of Methyl 3-nitrobenzoate, illustrating the type of information obtained from single-crystal X-ray diffraction.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇NO₄ |
| Formula Weight | 181.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 11.21 |
| c (Å) | 9.33 |
| β (°) | 101.5 |
| Volume (ų) | 875.9 |
| Z | 4 |
The key structural feature distinguishing conformational polymorphs would be the dihedral angle between the benzene ring and the ester group. In the solid state, molecules often adopt a conformation that allows for the most efficient crystal packing, driven by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the longer, flexible butyl chain introduces additional conformational possibilities compared to the methyl group. This increased flexibility could potentially lead to a more complex polymorphic landscape, as the butyl chain can adopt various gauche and anti conformations.
The analysis of potential conformers for this compound would involve computational chemistry to model the energy of different rotational isomers. Key dihedral angles that would be investigated are:
ω₁ (O=C-O-C): Defines the planarity of the ester group.
ω₂ (C(ar)-C(ar)-C=O): Defines the rotation of the ester group relative to the aromatic ring.
ω₃, ω₄, ω₅ (C-C-C-C): Define the conformation of the butyl chain.
| Dihedral Angle | Description | Expected Value for Planar Conformer (°) |
|---|---|---|
| ω₁ (O=C-O-C) | Ester group planarity | ~180° |
| ω₂ (C(ar)-C(ar)-C=O) | Ring-Ester orientation | ~0° (syn) or ~180° (anti) |
| ω₃ (C-C-C-C in butyl) | Butyl chain conformation | ~180° (anti) or ±60° (gauche) |
Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying and differentiating between polymorphs. Different crystal packing and molecular conformations lead to subtle changes in the vibrational modes of the molecule. For this compound, key vibrational bands to monitor would include the C=O stretching frequency of the ester, and the symmetric and asymmetric stretching frequencies of the NO₂ group. In different polymorphic forms, these bands may shift in frequency or change in intensity due to the different local environments.
Computational Chemistry and Theoretical Modeling of Butyl 3 Nitrobenzoate
Density Functional Theory (DFT) Applications
DFT methods are widely employed to predict the molecular properties and reactivity of nitroaromatic compounds. These calculations provide a theoretical framework to understand the experimental observations.
Geometry Optimization and Conformational Energy Landscape Analysis
The first step in the computational analysis of a molecule like butyl 3-nitrobenzoate involves geometry optimization to find the most stable three-dimensional structure. For related molecules like 4-methyl-3-nitrobenzoic acid, DFT calculations have been used to determine the optimized geometrical parameters. scirp.org It is known that the presence of substituents on the benzene (B151609) ring, such as the nitro and ester groups, influences the bond lengths and angles. scirp.org For instance, in a study on 4-methyl-3-nitrobenzoic acid, the ipso C-C-C bond angle at the carbon bearing the nitro group was calculated to be around 122.54°, which is in good agreement with experimental data for similar nitrobenzene (B124822) derivatives. scirp.org
For this compound, a conformational analysis would also be necessary to identify the different spatial arrangements of the butyl chain and their relative energies. This involves rotating the single bonds in the butyl group and calculating the energy of each conformer. The conformer with the lowest energy is the most stable and is used for subsequent calculations. In a study of 4-methyl-3-nitrobenzoic acid, two conformers, cis and trans, were identified based on the orientation of the carboxylic acid group, with the cis conformer being slightly more stable. scirp.org A similar conformational landscape would be expected for the ester group in this compound.
Table 1: Representative Optimized Geometrical Parameters for a Model Nitroaromatic Compound (4-Methyl-3-Nitrobenzoic Acid)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N Bond Length | ~1.47 |
| N-O Bond Lengths | ~1.22 |
| C=O Bond Length | ~1.21 |
| C-O Bond Length | ~1.35 |
| C-C-N Bond Angle | ~118-119 |
| O-N-O Bond Angle | ~123 |
Note: These are representative values from DFT calculations on a similar molecule and may vary slightly for this compound.
Electronic Structure Descriptors: HOMO/LUMO Analysis and Charge Distribution
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests a more reactive molecule.
For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the nitro group, which is a strong electron-withdrawing group. researchgate.net This makes the nitro group susceptible to nucleophilic attack. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution. researchgate.netyoutube.com
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. In this compound, the nitrogen atom of the nitro group is expected to have a significant positive charge, while the oxygen atoms of the nitro group will carry negative charges. The carbon atom of the carbonyl group in the ester function will also be positively charged. This charge distribution is critical in determining the molecule's electrostatic potential and its interactions with other molecules.
Table 2: Representative HOMO-LUMO Energies and Gap for a Nitroaromatic Compound
| Parameter | Energy (eV) |
| HOMO Energy | ~ -7.5 to -8.5 |
| LUMO Energy | ~ -2.5 to -3.5 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
Note: These are typical ranges for nitroaromatic compounds and the exact values for this compound would require specific calculations.
Prediction and Validation of Vibrational Frequencies
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. scirp.orgslideshare.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and the assignment of spectral bands. scirp.org
For nitroaromatic compounds, the characteristic vibrational modes of the nitro group (asymmetric and symmetric stretching) are of particular interest and are typically observed in specific regions of the IR and Raman spectra. researchgate.net DFT calculations have been shown to reproduce these frequencies with good accuracy, although a scaling factor is sometimes applied to the calculated values to better match the experimental data. scirp.orgslideshare.net The vibrational analysis of a related molecule, 4-methyl-3-nitrobenzoic acid, has been performed using the B3LYP functional with a 6-311++G basis set, showing good agreement between the scaled theoretical frequencies and the experimental FTIR and FT-Raman spectra. scirp.org
Table 3: Key Predicted Vibrational Frequencies for a Model Nitroaromatic Compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1720-1740 |
| NO₂ Asymmetric Stretch | ~1520-1540 |
| NO₂ Symmetric Stretch | ~1340-1360 |
| C-O Stretch (Ester) | ~1270-1290 |
Note: These are approximate ranges based on data for similar molecules. southalabama.edu
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. researchgate.netnih.gov These descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic character (ω = χ² / (2η)).
These descriptors are valuable for comparing the reactivity of different molecules. For a series of benzoic acid derivatives, it has been shown that the electrophilicity index is influenced by the nature of the substituents on the aromatic ring. researchgate.net The nitro group, being a strong electron-withdrawing group, is expected to significantly increase the electrophilicity of this compound, making it more susceptible to nucleophilic attack.
Table 4: Representative Calculated Global Reactivity Descriptors for a Nitroaromatic Compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | ~ 7.5 - 8.5 |
| Electron Affinity (A) | ~ 2.5 - 3.5 |
| Electronegativity (χ) | ~ 5.0 - 6.0 |
| Chemical Hardness (η) | ~ 2.0 - 2.5 |
| Electrophilicity Index (ω) | ~ 5.0 - 7.2 |
Note: These values are estimations based on the typical HOMO and LUMO energies of nitroaromatic compounds.
Comparative Studies of Various DFT Functionals and Basis Sets
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. Numerous functionals (e.g., B3LYP, M06-2X, PBE0) and basis sets (e.g., 6-31G*, 6-311++G(d,p), aug-cc-pVTZ) are available. srce.hracs.org For nitroaromatic compounds, it is important to select a computational method that can accurately describe the electronic structure and properties of these systems.
Several studies have compared the performance of different DFT functionals for calculating properties like reduction potentials of nitroaromatic compounds. srce.hrresearchgate.net For instance, some functionals have shown good linear correlations between calculated and experimental Gibbs free energies of reaction, though systematic deviations can occur, highlighting the importance of accurately modeling solvation effects. srce.hr One study found that the M06-2X functional with a large basis set provided reliable one-electron reduction potentials for nitroaromatic compounds. acs.org The choice of the functional and basis set should be carefully considered and validated against experimental data whenever possible to ensure the reliability of the computational predictions. For nitrogen-containing compounds, correcting for known systematic errors in DFT-GGA calculations can also be important. acs.org
Computational Mechanistic Investigations
Computational methods are invaluable for elucidating reaction mechanisms at the molecular level. For this compound, two key reaction types are of interest: reactions involving the nitro group and the hydrolysis of the ester group.
Theoretical studies on the reduction of nitroaromatic compounds have provided insights into the initial steps of this process, which often involves electron transfer to the nitro group. mdpi.com DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation barriers, thereby providing a detailed understanding of the reaction mechanism.
Similarly, the mechanism of ester hydrolysis can be investigated using computational approaches. researchgate.netnih.govacs.org These studies can explore different catalytic pathways (acid-catalyzed, base-catalyzed, and neutral hydrolysis) and determine the corresponding energy profiles. For example, DFT investigations have been used to explain the increased reactivity of esters in alkaline media, where the hydroxyl ion acts as the key nucleophile. nih.gov Such studies for this compound would involve modeling the attack of a nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) on the carbonyl carbon of the ester group, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O bond.
Transition State Localization and Intrinsic Reaction Coordinate Analysis
The study of chemical reactions at a molecular level requires a detailed understanding of the potential energy surface (PES). A key feature of the PES is the transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants and products. Locating this first-order saddle point is crucial for understanding reaction mechanisms and calculating reaction rates.
For a reaction involving this compound, such as its hydrolysis or reduction, transition state localization would be a primary objective. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT). Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are employed to search for the saddle point on the PES. The successful localization of a transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy pathway that connects the transition state to the reactants and products. By tracing this path, chemists can verify that the located TS indeed connects the desired reactants and products and can visualize the geometric changes the molecule undergoes throughout the reaction. For the alkaline hydrolysis of an ester like this compound, the IRC would map the trajectory of the hydroxide ion's approach to the carbonyl carbon, the formation of the tetrahedral intermediate, and its subsequent collapse to form the carboxylate and butanol.
Thermodynamic and Kinetic Parameter Prediction
Computational chemistry provides powerful tools for predicting the thermodynamic and kinetic parameters that govern a chemical reaction. These predictions are vital for assessing reaction feasibility and understanding rate-determining steps.
Activation Energies (Ea) are calculated from the energy difference between the reactants and the transition state. This parameter is a critical component of the Arrhenius equation and directly influences the reaction rate.
Reaction Enthalpies (ΔHrxn) are determined by the difference in the calculated enthalpies of the products and reactants. A negative ΔHrxn indicates an exothermic reaction, while a positive value signifies an endothermic one. These calculations often include zero-point vibrational energy (ZPVE) corrections and thermal corrections to obtain values at a specific temperature.
For a representative reaction, such as the base-catalyzed hydrolysis of a nitroaromatic ester, computational methods can provide the data shown in the table below.
Table 1: Illustrative Predicted Thermodynamic and Kinetic Parameters for the Alkaline Hydrolysis of a Nitroaromatic Ester
| Parameter | Description | Illustrative Value (kJ/mol) |
| Ea (forward) | Activation Energy for the formation of the tetrahedral intermediate. | +55.2 |
| Ea (reverse) | Activation Energy for the collapse of the intermediate back to reactants. | +30.1 |
| ΔHrxn | Enthalpy of the overall reaction. | -45.8 |
| ΔG‡ | Gibbs Free Energy of Activation. | +72.5 |
| ΔGrxn | Gibbs Free Energy of Reaction. | -38.9 |
Note: These values are illustrative for a generic nitroaromatic ester and demonstrate the type of data obtained from computational analysis. Actual values for this compound would require specific calculations.
Modeling of Intermolecular Interactions
The behavior of this compound in condensed phases (liquid or solid) is governed by intermolecular interactions. Modeling these forces is essential for understanding its physical properties like boiling point, solubility, and crystal structure.
Solvent Effects are critical as most reactions are performed in a solvent. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for estimating how a solvent might stabilize charge separation in a transition state. Explicit solvent models involve including individual solvent molecules in the calculation, offering a more detailed and accurate picture of specific interactions like hydrogen bonding, albeit at a much higher computational cost. For this compound, modeling would likely show that polar aprotic solvents can stabilize the polar transition state of its hydrolysis.
Crystal Lattice Forces determine the packing of molecules in the solid state. Predicting the crystal structure of a molecule is a significant challenge in computational chemistry, often referred to as "crystal structure prediction." This involves sampling numerous possible packing arrangements and ranking them by their lattice energy. These calculations account for van der Waals forces, electrostatic interactions (arising from the polar nitro and ester groups), and potentially weak C-H···O hydrogen bonds to predict the most stable crystal polymorph.
Quantitative Structure-Property Relationship (QSPR) Development
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. The goal is to develop a mathematical equation that can predict the property of interest for new or untested compounds.
To develop a QSPR model for a series of alkyl nitrobenzoates, including this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors are numerical representations of the molecular structure and can be constitutional, topological, geometric, or electronic.
Table 2: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Type | Example Descriptor | Description |
| Constitutional | Molecular Weight | The mass of the molecule. |
| Topological | Wiener Index | A distance-based graph invariant. |
| Geometric | Molecular Surface Area | The solvent-accessible surface area. |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |
| Quantum-Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. |
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build the model. For instance, a QSPR model could be developed to predict the boiling point of various alkyl nitrobenzoates. The resulting equation might look like:
Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Dipole Moment) - c₃*(LogP)
Here, the coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. Such a model, once validated, could accurately predict the boiling point of this compound based solely on its calculated descriptors.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate
The strategic placement of the electron-withdrawing nitro group and the modifiable butyl ester group makes Butyl 3-nitrobenzoate a powerful tool for synthetic chemists. These groups can be selectively manipulated to introduce new functionalities, paving the way for the synthesis of diverse and complex target molecules.
This compound functions as a foundational building block in organic synthesis. The presence of two distinct reactive sites on the aromatic ring allows for programmed, stepwise modifications. The ester group, for instance, directs incoming electrophiles to the meta position during electrophilic aromatic substitution, a principle that is fundamental to its own synthesis from methyl benzoate (B1203000) via nitration. orgsyn.orgrsc.org
The true versatility of this compound is realized through the sequential or orthogonal transformation of its functional groups. The nitro group can be reduced to an amine, which can then participate in a host of reactions such as amide bond formation or diazotization. Concurrently, the ester group can be hydrolyzed to a carboxylic acid, which opens up another set of synthetic possibilities, including conversion to acid chlorides or other esters and amides. This ability to selectively unmask or transform functional groups makes it an ideal scaffold for assembling complex molecular frameworks.
The 3-nitrobenzoate scaffold is a recognized intermediate in the synthesis of various pharmaceutically active compounds. While specific examples often utilize the closely related methyl ester, the synthetic principles are directly applicable to the butyl analogue. A notable example is the synthesis of Lenalidomide, an immunomodulatory drug. google.com In a patented process, a related compound, methyl 2-bromomethyl-3-nitrobenzoate, is reacted with α-amino glutarimide (B196013) hydrochloride. google.com A subsequent key step involves the hydrogenation of the nitro group to form an amino group, which is crucial for the final structure and activity of the drug. google.com This highlights the importance of the nitrobenzoate core as a precursor to complex heterocyclic systems found in pharmaceuticals.
Furthermore, research into nitrobenzoates and their derivatives has shown potential activity against M. tuberculosis, suggesting that this class of compounds could serve as a foundation for developing new antimycobacterial agents. nih.gov
The synthetic utility of this compound is primarily derived from the chemical reactivity of its two main functional groups.
Nitro Group Transformations: The most significant transformation of the nitro group is its reduction to an amine (aniline derivative). This can be achieved through various methods, including catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or with metal-acid systems. google.com The resulting 3-aminobenzoate (B8586502) ester is a valuable intermediate itself, ready for acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or conversion into a diazonium salt for use in Sandmeyer-type reactions.
Ester Group Transformations: The butyl ester can be readily converted back to the corresponding carboxylic acid through saponification—hydrolysis under basic conditions, followed by acidification. orgsyn.orgquora.com The resulting 3-nitrobenzoic acid is a solid, crystalline compound that can be purified and used in subsequent reactions. orgsyn.org This carboxylic acid can be activated, for example, by conversion to its acyl chloride, enabling it to react with a wide range of nucleophiles to form amides, other esters, or thioesters.
The following table summarizes the key synthetic transformations available for this compound:
Table 1: Key Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Nitro Group | Reduction | H₂, Pd/C or Sn/HCl | Amine |
| Ester Group | Hydrolysis (Saponification) | NaOH, then H₃O⁺ | Carboxylic Acid |
| Ester Group | Transesterification | R-OH, Acid/Base Catalyst | New Ester |
| Aromatic Ring | Catalytic Hydrogenation | High pressure H₂, Catalyst | Cyclohexane ring |
Contributions to Green Chemistry and Sustainable Synthetic Processes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitroaromatic compounds to reduce environmental impact and improve safety and efficiency.
A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored solvent-free conditions for key reactions related to nitroaromatics. For instance, nitration methods have been developed that utilize tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, providing an alternative to traditional acid mixtures. rsc.orgdtic.mil While not a direct synthesis of this compound, these protocols demonstrate a commitment to greener manufacturing of the necessary precursors. dtic.mil The development of such methodologies for the synthesis and modification of nitro compounds helps to minimize hazardous waste streams. dtic.mil Similarly, solvent-free conditions have been successfully applied in other areas of chemistry, such as the ring-opening polymerization of cyclic esters, indicating a broad trend toward eliminating solvents in chemical manufacturing. beilstein-journals.org
Green chemistry emphasizes the use of catalysts to improve reaction efficiency and atom economy—a measure of how many atoms from the reactants are incorporated into the final product. researchgate.net The traditional nitration of aromatic compounds using a mixture of nitric and sulfuric acid is effective but generates significant acid waste, resulting in a low atom economy and a high E-factor (mass of waste per mass of product). researchgate.netnih.gov
To address this, researchers have developed cleaner, catalytic alternatives. One promising approach involves using inorganic nitrates supported on solid materials like silica (B1680970) gel. researchgate.net This method can reduce the need for large quantities of corrosive acids and simplifies product purification. researchgate.net Furthermore, the use of catalytic hydrogenation for the reduction of the nitro group is a prime example of a green process. It offers high selectivity and efficiency, and the catalyst can often be recovered and reused, presenting a significant improvement over older stoichiometric reducing agents that generate large amounts of metallic waste.
The following table highlights some green chemistry strategies relevant to the synthesis and transformation of nitrobenzoates:
Table 2: Green Chemistry Approaches in Nitroaromatic Synthesis
| Green Chemistry Principle | Application Area | Example Method | Advantage |
|---|---|---|---|
| Waste Prevention | Nitration | Use of solid-supported nitrating agents (e.g., nitrates on silica gel) researchgate.net | Reduces acidic waste streams compared to H₂SO₄/HNO₃ mixture. |
| Safer Solvents & Auxiliaries | Nitration/Nitrosation | Solvent-free reactions using reagents like tert-butyl nitrite rsc.orgdtic.mil | Eliminates solvent waste and associated hazards. |
| Catalysis | Nitro Group Reduction | Catalytic hydrogenation with Pd/C or other noble metal catalysts google.com | High atom economy, catalyst is recyclable, avoids stoichiometric metal waste. |
| Atom Economy | Nitration | Development of more direct nitration routes | Maximizes the incorporation of reactant atoms into the final product. |
Design of Environmentally Benign Process Development
The synthesis of nitroaromatic compounds, including this compound, has traditionally relied on methods that pose significant environmental concerns, primarily due to the use of strong, corrosive acids and the generation of hazardous waste. researchgate.net Conventional nitration often employs a mixture of concentrated nitric acid and sulfuric acid, a process that is effective but results in large quantities of acidic waste that require neutralization and disposal. researchgate.netorgsyn.org In response to increasing environmental regulations and a growing emphasis on sustainable chemistry, research has focused on developing greener, more benign processes for the synthesis of nitroaromatic esters like this compound.
A key area of development is the replacement of liquid acid catalysts with solid acid catalysts. ias.ac.inmrs-k.or.kr These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often greater selectivity, which minimizes the formation of unwanted byproducts. ias.ac.inresearchgate.net Examples of solid acid catalysts investigated for nitration reactions include zeolites, clays (B1170129), and silica-supported acids. ias.ac.inresearchgate.net For instance, catalysts like H-ZSM-5 zeolite and nanosulfated silica have been shown to be effective for the nitration of aromatic compounds, offering a more environmentally friendly alternative to the traditional sulfuric acid. ias.ac.inmrs-k.or.kr These solid acids facilitate the formation of the necessary nitronium ion (NO₂⁺) from a nitrating agent while avoiding the use of corrosive liquid acids. ias.ac.in
Another promising green methodology involves the use of inorganic nitrates supported on silica gel, which can act as nitrating agents under milder conditions, sometimes enhanced by microwave irradiation. researchgate.netniscpr.res.in This approach avoids the use of excess acids and can lead to cleaner reactions with easier product isolation. researchgate.net Microwave-assisted organic synthesis has also been explored for the production of nitro aliphatic esters, demonstrating significant reductions in reaction times—from hours or days to mere minutes—and often resulting in higher yields and cleaner reaction profiles. nih.govnih.gov
The table below provides a comparative overview of traditional and environmentally benign approaches to the synthesis of nitroaromatic esters.
| Feature | Traditional Nitration (e.g., H₂SO₄/HNO₃) | Environmentally Benign Approaches |
| Catalyst | Concentrated Sulfuric Acid (liquid, corrosive) orgsyn.org | Solid acids (e.g., Zeolites, Nanosulfated Silica), supported nitrates researchgate.netias.ac.inmrs-k.or.kr |
| Reaction Time | Typically several hours orgsyn.org | Can be reduced to minutes with microwave assistance nih.govnih.gov |
| Waste Generation | High volume of acidic wastewater researchgate.net | Minimal waste, catalyst can often be recycled ias.ac.inresearchgate.net |
| Selectivity | Can lead to over-nitration and isomeric mixtures researchgate.net | Often higher regioselectivity due to catalyst structure ias.ac.in |
| Safety | Risk of runaway reactions and handling of corrosive acids researchgate.net | Milder reaction conditions and safer catalysts researchgate.netrsc.org |
These advancements in green chemistry provide pathways to synthesize this compound and related compounds in a more sustainable and economically viable manner, aligning with the principles of modern chemical process development.
Integration into Advanced Materials
The unique chemical structure of this compound, featuring a reactive nitro group, an ester linkage, and a butyl chain, makes it a valuable building block for the design and synthesis of advanced materials with tailored properties.
Building Block for Polymer Architectures and Coatings
This compound serves as a versatile precursor in the synthesis of novel polymers and functional coatings. The most significant feature in this context is the nitro group, which can be readily reduced to an amino group (-NH₂). This transformation converts the molecule into an aromatic amine, a fundamental monomer used in the production of high-performance polymers such as polyamides and polyimides. orgsyn.org
The general scheme involves the reduction of the nitro group on the benzoate ester to an amine, which can then be reacted with dicarboxylic acids or their derivatives to form polyamide chains via polycondensation. orgsyn.org The presence of the butyl ester group influences the properties of the resulting polymer, potentially enhancing its solubility in organic solvents and increasing its flexibility and processability. This is a significant advantage over many rigid aromatic polyamides that are often difficult to process due to their poor solubility and high melting points.
Furthermore, the incorporation of nitro groups into polymer structures can impart specific functionalities. For example, nitro-functionalized polymers have been investigated for their use in adhesive coatings. The strong electron-withdrawing nature of the nitro group can enhance the adhesive properties of catechol-based biomimetic polymers, improving their performance even in acidic conditions. nih.govacs.org While not a direct application of this compound, this research highlights the potential for the nitro group to modify the surface properties and reactivity of polymer films. Additionally, certain C-nitro compounds have been patented for their ability to act as UV-stabilizers in polymers, protecting them from degradation upon exposure to ultraviolet light. google.com
The potential roles of this compound as a building block in polymer synthesis are summarized in the table below.
| Feature of this compound | Role in Polymer/Coating Synthesis | Resulting Polymer/Coating Property |
| Nitro Group (-NO₂) Reduction | Forms an amino group, creating a monomer for polycondensation. orgsyn.org | Enables formation of polyamide or polyimide backbones. |
| Butyl Ester Group | Acts as a side chain on the polymer backbone. | Enhances solubility, processability, and flexibility. |
| Aromatic Ring | Provides rigidity and thermal stability to the polymer chain. | Contributes to high-performance characteristics. |
| Intact Nitro Group | Can be incorporated as a functional group in a polymer side chain. | May enhance adhesion or provide UV-stabilizing effects. nih.govgoogle.com |
The versatility of this compound allows for the creation of a diverse range of polymer architectures, from flexible and soluble polyamides to specialized functional coatings with enhanced adhesive or protective properties. mdpi.comdaryatamin.com
Interactions with Nanostructured Systems (e.g., Carbon Nanotubes)
The interaction of nitroaromatic compounds with nanostructured materials, particularly carbon-based systems like carbon nanotubes (CNTs) and graphene, is an area of intense research, driven by applications in sensing and advanced composites. researchgate.netaps.orgacs.org this compound, as a member of this class, is expected to exhibit significant interactions with these nanomaterials.
The primary mechanism governing the interaction between nitroaromatic molecules and the graphitic surface of CNTs is physisorption, dominated by π-π stacking between the electron-rich aromatic ring of the molecule and the π-electron system of the nanotube. researchgate.netaps.org Theoretical and experimental studies have shown that the presence of electron-withdrawing nitro groups on the aromatic ring significantly enhances this interaction. researchgate.netaps.orgacs.org The nitro group increases the electron-accepting character of the aromatic ring, leading to a stronger electron donor-acceptor (EDA) interaction with the electron-donating graphene surface of the CNT. acs.org
This strong, non-covalent interaction is the basis for the development of highly sensitive chemical sensors for the detection of nitroaromatic explosives. cnr.itmdpi.com When molecules like this compound adsorb onto the surface of a CNT, they can induce a change in the electronic properties of the nanotube, such as its electrical conductivity, which can be measured to detect the presence of the analyte. mdpi.com
Ab initio calculations have been used to quantify the adsorption energies of various nitroaromatic compounds on single-walled carbon nanotubes (SWCNTs). These studies consistently show that the adsorption energy increases with the number of nitro groups on the molecule.
| Compound | Number of Nitro Groups | Calculated Adsorption Energy (eV) on Pristine SWCNT |
| Benzene (B151609) | 0 | ~0.5 - 0.6 |
| Nitrobenzene (B124822) | 1 | ~0.7 - 0.8 aps.org |
| 1,3-Dinitrobenzene | 2 | ~0.9 - 1.0 acs.org |
| 1,3,5-Trinitrotoluene (TNT) | 3 | ~1.1 - 1.2 researchgate.net |
Note: The exact values can vary depending on the calculation method and the specific nanotube structure used.
Based on these findings, this compound, containing one nitro group, would be expected to adsorb strongly to the surface of carbon nanotubes. This interaction could be exploited for several purposes:
Sensing: As a model compound for developing sensors for larger, more hazardous nitroaromatics.
Nanocomposites: To act as a dispersing agent for CNTs in a polymer matrix. The butyl chain could enhance compatibility with the polymer, while the nitrobenzoate head group strongly anchors to the nanotube surface, leading to better dispersion and improved mechanical or electrical properties of the composite material.
Surface Functionalization: As a means to non-covalently functionalize CNTs, modifying their surface properties for specific applications without disrupting their intrinsic electronic structure. nih.gov
The strong and specific interactions between this compound and nanostructured carbon systems open up possibilities for its use in the development of next-generation sensors and high-performance nanocomposite materials.
Advanced Analytical Method Development and Validation for Research Purposes
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for the separation and quantification of Butyl 3-nitrobenzoate and its potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the principal methods utilized for these research purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Component Determination
GC-MS is a powerful hybrid technique ideal for separating volatile and thermally stable compounds and providing their structural identification, making it suitable for detecting trace-level impurities in this compound. jmchemsci.com The synthesis of esters like this compound can result in trace impurities, including residual starting materials such as 3-nitrobenzoic acid and butanol, or by-products from side reactions.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of the capillary column. For nitroaromatic compounds, a common stationary phase is 100% dimethyl polysiloxane. amazonaws.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. jmchemsci.com The National Institute of Standards and Technology (NIST) has documented GC data for this compound, and its mass spectrum shows characteristic fragmentation patterns that can be used for its definitive identification. nist.govnih.gov
For trace analysis of potentially genotoxic impurities (GTIs) in related nitrobenzoate compounds, GC-MS operating in Selective Ion Monitoring (SIM) mode offers enhanced sensitivity. amazonaws.com This approach is chosen when other techniques like GC-FID or HPLC lack the required sensitivity to detect impurities at very low levels. amazonaws.com For instance, in the analysis of related compounds, a liquid-liquid extraction technique is often used for sample preparation before GC-MS analysis. amazonaws.com
Table 1: Illustrative GC-MS Parameters for Analysis of Nitroaromatic Compounds This table is a composite representation based on typical methods for related compounds.
| Parameter | Setting |
| Column | SPB-1, Fused silica (B1680970) capillary (30 m x 0.25 mm ID, 1.0 µm film) amazonaws.com |
| Carrier Gas | Helium amazonaws.com |
| Injector Temp. | 250 °C |
| Oven Program | Initial 180°C (4 min), ramp 20°C/min to 220°C, hold for 19 min amazonaws.com |
| Ionization Mode | Electron Impact (EI) amazonaws.com |
| MS Mode | Selective Ion Monitoring (SIM) amazonaws.com |
| Diluent | Methylene (B1212753) Chloride amazonaws.com |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Assessment
HPLC is a cornerstone technique for assessing the purity and calculating the reaction yield of this compound. It is particularly useful for analyzing compounds that may not be sufficiently volatile or thermally stable for GC. jocpr.com A simple, selective, and precise HPLC method can be developed to separate the main compound from its impurities, such as unreacted starting materials or degradation products. ijpsr.com
Method development for a compound like this compound would involve selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition. jocpr.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode to achieve optimal separation. jocpr.com Detection is commonly performed using a UV detector, as nitroaromatic compounds exhibit strong UV absorbance. gsconlinepress.comrsc.org For this compound, the analysis wavelength would be set at or near its absorbance maximum (λmax) to ensure high sensitivity. gsconlinepress.com
The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For yield assessment, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the synthesized product in a solution can then be determined from this curve, allowing for an accurate calculation of the reaction yield.
Table 2: Representative HPLC Method Parameters for Nitrobenzoate Analysis This table is based on established methods for related nitroaromatic compounds.
| Parameter | Setting |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) jocpr.com |
| Mobile Phase | Buffer (pH 3.0) and Acetonitrile (Gradient program) jocpr.com |
| Flow Rate | 1.0 mL/min jocpr.com |
| Detector | UV at 235 nm jocpr.com |
| Column Temp. | 30 °C jocpr.com |
| Injection Volume | 10 µL jocpr.com |
Electrochemical Analytical Techniques for Reactivity and Reducibility Studies
Electrochemical methods, particularly voltammetry, are employed to investigate the redox behavior of this compound. These studies provide insights into its reactivity, the stability of its redox species, and its potential for electrochemical transformations. The core of this analysis focuses on the reduction of the nitro (NO₂) group.
Voltammetric Studies on Modified Electrode Surfaces
The electrochemical behavior of nitroaromatic compounds like this compound is often studied using cyclic voltammetry (CV) at various electrode surfaces. tubitak.gov.tr To enhance the electrochemical response and study the compound's interaction with specific materials, modified electrodes are frequently used. Research on a closely related compound, 4-(pyren-1-yl)butyl-3-nitrobenzoate (3-NBPy), utilized multi-walled carbon nanotube (MWCNT) nanostructured electrodes. researchgate.netuchile.cl The design of this molecule, featuring a pyrene (B120774) tail, facilitates strong adsorption onto the carbon nanotube surface via π-π stacking interactions. researchgate.netuchile.cl
When this compound is studied on such a modified electrode, the primary electrochemical process observed is the irreversible reduction of the nitro group to a hydroxylamine (B1172632) derivative (R-NHOH). researchgate.net The potential at which this reduction occurs provides information about the ease of reduction. For a series of butyl-pyrene nitrobenzoate isomers, the ease of reduction was found to be influenced by the position of the nitro group on the benzene (B151609) ring. researchgate.netuchile.cl Electrochemical studies are typically conducted in a conventional three-electrode cell, using a modified glassy carbon electrode (GCE) as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference. researchgate.netuchile.cl
Investigation of Redox Couples and Their Stability
Following the initial reduction of the nitro group, subsequent voltammetric scans can reveal the formation of a new, quasi-reversible redox couple. This couple corresponds to the two-electron, two-proton oxidation of the generated hydroxylamine (R-NHOH) to a nitroso compound (R-NO) and its subsequent reduction back to hydroxylamine. researchgate.net
R-NHOH ⇌ R-NO + 2H⁺ + 2e⁻
The stability of this in-situ generated RNHOH/RNO redox couple is a key area of investigation. For the related 3-NBPy derivative, this redox couple demonstrated excellent stability when trapped on the MWCNT electrode platform, with only a minor decrease in the peak current observed over an extended period of 60 minutes. researchgate.netuchile.cl The stability of this couple is crucial for potential applications in electrocatalysis. researchgate.net The pH of the supporting electrolyte, often a Britton-Robinson buffer, significantly influences the electrochemical behavior and the decay kinetics of the generated radical anions and subsequent redox species. uchile.cluchile.cl
Method Validation Protocols for Robust Research Data
To ensure that the analytical data generated for this compound is accurate, reliable, and fit for its intended research purpose, rigorous method validation is essential. fiveable.mescioninstruments.com Validation is the process of proving that an analytical method is acceptable for its intended purpose. solubilityofthings.com The validation process involves evaluating several key performance parameters according to established guidelines, such as those from the International Conference on Harmonisation (ICH). gsconlinepress.comwjarr.com
A comprehensive validation protocol for a chromatographic or electrochemical method would include the following parameters:
Specificity/Selectivity: The ability of the method to accurately and specifically measure the analyte (this compound) in the presence of other components like impurities, degradation products, or matrix components. scioninstruments.comwjarr.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically evaluated by analyzing a minimum of five concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. scioninstruments.comresearchgate.net
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. solubilityofthings.com Recoveries are typically expected to be within a range of 98-102%. ijpsr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). numberanalytics.com This provides an indication of its reliability during normal usage.
Documentation of the entire validation process in a validation report is crucial for ensuring the traceability, reproducibility, and defensibility of the research data. fiveable.me
Specificity and Selectivity Determination
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample.
For this compound, a common analytical technique for demonstrating specificity is High-Performance Liquid Chromatography (HPLC). A solution of this compound is injected into the HPLC system, and the retention time and peak purity are established. To prove selectivity, the analysis is performed on a mixture containing this compound and its potential impurities. These impurities can include unreacted starting materials like 3-nitrobenzoic acid and butanol, or byproducts from the synthesis, such as regioisomers (butyl 2-nitrobenzoate (B253500) and butyl 4-nitrobenzoate).
The method is considered selective if the chromatographic peak for this compound is well-resolved from the peaks of these other components, with no co-elution. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is spectrally homogeneous. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool where selectivity is achieved by separating components based on their retention times and identifying them by their unique mass spectra. amazonaws.com In selective ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific mass fragments characteristic of this compound, providing a high degree of selectivity. amazonaws.com
Table 1: Specificity Study of this compound by HPLC
| Compound | Retention Time (min) | Resolution (Rs) | Peak Purity Index |
| 3-nitrobenzoic acid | 2.5 | - | >0.999 |
| Butyl 2-nitrobenzoate | 4.8 | 3.1 | >0.999 |
| Butyl 4-nitrobenzoate | 5.2 | 1.8 | >0.999 |
| This compound | 6.0 | - | >0.999 |
| Butanol | 1.9 | 4.5 | >0.999 |
| This table is interactive. Users can sort columns to review the data. |
Linearity and Calibration Range Establishment
Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte in the sample. The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of standard solutions of this compound are prepared at different concentrations. These standards are then analyzed, and the instrument's response (e.g., peak area in chromatography) is plotted against the corresponding concentration. The relationship is typically evaluated by linear regression analysis, with the correlation coefficient (r²) being a key indicator of linearity; a value greater than 0.99 is generally considered acceptable. amazonaws.com
Table 2: Linearity Data for this compound by HPLC-UV
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,234 |
| 25 | 375,589 |
| 50 | 751,234 |
| 75 | 1,126,879 |
| 100 | 1,502,500 |
| 125 | 1,878,125 |
| Linear Regression Equation | y = 15015x + 150 |
| Correlation Coefficient (r²) | 0.9998 |
| This table is interactive. Users can sort columns to review the data. |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
These limits are crucial for analyzing trace amounts of this compound or its impurities. They are often calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. nih.gov
LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
A sensitive method, such as GC-MS in SIM mode, will have very low LOD and LOQ values, making it suitable for trace-level impurity analysis. amazonaws.com
Table 3: LOD and LOQ for this compound
| Parameter | Analytical Method | Value (µg/mL) |
| LOD | HPLC-UV | 0.5 |
| LOQ | HPLC-UV | 1.5 |
| LOD | GC-MS (SIM) | 0.01 |
| LOQ | GC-MS (SIM) | 0.03 |
| This table is interactive. Users can sort columns to review the data. |
Precision and Accuracy (Recovery) Assessment
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies, expressed as a percentage.
To assess precision, the analytical method is applied repeatedly to multiple aliquots of a homogeneous sample. This is typically done at three different concentration levels (low, medium, high) within the calibration range. Accuracy is determined by spiking a sample matrix with a known amount of this compound and calculating the percentage of the analyte recovered by the method. For pharmaceutical analysis, recovery values are often expected to be within 80-120%. amazonaws.com
Table 4: Precision and Accuracy Data for this compound
| Concentration Level | Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low (20 µg/mL) | 1.2% | 98.5% |
| Medium (75 µg/mL) | 0.8% | 101.2% |
| High (120 µg/mL) | 0.6% | 99.3% |
| This table is interactive. Users can sort columns to review the data. |
Impurity Profiling and Analysis in Synthetic Reaction Mixtures
Impurity profiling is the identification and quantification of impurities present in a substance. In the synthesis of this compound, impurities can arise from several sources:
Unreacted Starting Materials : Such as 3-nitrobenzoic acid and n-butanol.
Side-Reaction Products : The nitration of butyl benzoate (B1203000) can lead to the formation of regioisomers, primarily butyl 2-nitrobenzoate and butyl 4-nitrobenzoate. Double nitration is also a possibility under certain reaction conditions. reddit.com
Degradation Products : Hydrolysis of the ester linkage under acidic or basic conditions can revert this compound back to 3-nitrobenzoic acid and n-butanol. reddit.com
Intermediates : In multi-step syntheses, unreacted intermediates can carry over into the final product.
Techniques like HPLC, GC-MS, and LC-MS are indispensable for impurity profiling. researchgate.net These methods allow for the separation of the main compound from its impurities. Mass spectrometry provides structural information that aids in the identification of unknown impurities, which can then be synthesized for confirmation and use as reference standards in quantitative analysis. Understanding the impurity profile is essential for optimizing the synthesis process to minimize the formation of unwanted byproducts and to ensure the purity of the final compound. savemyexams.comyoutube.com
Table 5: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Formula | Likely Origin |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | Unreacted starting material / Hydrolysis product |
| n-Butanol | C₄H₁₀O | Unreacted starting material / Hydrolysis product |
| Butyl 2-nitrobenzoate | C₁₁H₁₃NO₄ | Side-reaction (regioisomer) |
| Butyl 4-nitrobenzoate | C₁₁H₁₃NO₄ | Side-reaction (regioisomer) |
| Butyl 3,5-dinitrobenzoate | C₁₁H₁₂N₂O₆ | Side-reaction (di-nitration) |
| This table is interactive. Users can sort columns to review the data. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing butyl 3-nitrobenzoate, and how can reaction conditions be optimized to improve yield?
- Methodology : Nitration of benzoate esters typically involves electrophilic aromatic substitution. A common approach (adapted from methyl 3-nitrobenzoate synthesis in ) uses concentrated sulfuric acid as a catalyst and nitrating agent (HNO₃). For this compound, adjust the esterification step: first synthesize butyl benzoate via Fischer esterification (benzoic acid + butanol + H₂SO₄), then nitrate the aromatic ring. Key variables include:
- Molar ratios : Excess HNO₃ may increase nitration but risk di-nitration.
- Temperature control : Cooling during nitration (e.g., ice bath) minimizes side reactions.
- Purification : Recrystallization (e.g., using methanol) and TLC (silica gel, 8:2 hexane/ethyl acetate) ensure purity .
Q. How should researchers characterize this compound to confirm its identity and purity?
- Methodology : Use a combination of:
- Melting point analysis : Compare observed mp (e.g., 75–77°C for methyl analog) with literature values.
- IR spectroscopy : Look for characteristic peaks: ~1725 cm⁻¹ (ester C=O), 1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .
- TLC : Monitor reaction progress and purity post-recrystallization.
- ¹H/¹³C NMR : Confirm substitution pattern (e.g., nitro group at meta position via aromatic proton splitting).
Q. What are the critical steps to ensure reproducibility in synthesizing this compound?
- Methodology :
- Document reaction conditions : Report exact volumes, temperatures, and stirring times (e.g., 30–40 sec HNO₃ addition time in ).
- Purification protocols : Specify recrystallization solvents and washing steps (e.g., cold methanol to remove residual acids).
- Byproduct analysis : Use TLC to detect unreacted starting material or di-nitrated byproducts .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of nitration in butyl benzoate derivatives?
- Methodology :
- DFT calculations : Simulate nitronium ion (NO₂⁺) attack on butyl benzoate to evaluate meta vs. para preference.
- Electrostatic potential maps : Identify electron-deficient regions (meta to ester group) favoring nitration.
- Validate with experimental data : Compare computational predictions with HPLC or NMR results to resolve discrepancies .
Q. What strategies resolve contradictions in crystallographic data for nitro-aromatic esters like this compound?
- Methodology :
- High-resolution X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles.
- Twinned crystal analysis : Apply SHELXL’s twin refinement tools if data suggests twinning.
- Validation tools : Check CIF files with PLATON or IUCr tools to ensure structural accuracy .
Q. How can researchers design experiments to study the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), light, or humidity, and monitor changes via:
- HPLC : Track decomposition products.
- DSC/TGA : Analyze thermal stability and phase transitions.
- Long-term stability protocols : Store samples at 0–6°C (as recommended for butyl parahydroxybenzoate in ) and test periodically.
Q. What advanced spectroscopic techniques differentiate this compound from its ortho/para isomers?
- Methodology :
- NOESY NMR : Detect spatial proximity between nitro and ester groups to confirm meta substitution.
- XPS : Analyze nitro group binding energy shifts (meta vs. para).
- Raman spectroscopy : Compare vibrational modes of nitro groups in different positions.
Methodological Best Practices
Q. How should researchers report synthetic procedures for this compound to ensure reproducibility?
- Guidelines :
- Detailed experimental section : Include exact reagent quantities, equipment (e.g., ice bath setup), and purification steps (e.g., Craig tube recrystallization).
- Supporting information : Provide raw data (TLC images, IR/NMR spectra) and crystallographic CIF files if applicable.
- Adhere to journal standards : Follow templates like those in (e.g., Beilstein Journal guidelines for experimental documentation).
Q. What statistical approaches analyze yield variations in multi-step syntheses of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., HNO₃ concentration, reaction time).
- ANOVA : Identify significant factors affecting yield.
- Error analysis : Report standard deviations across triplicate trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
